ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Hydrazinecarbonylation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.
Coupling with Phenylsulfonylpiperazine: The intermediate is coupled with phenylsulfonylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It may modulate signaling pathways like NF-κB, MAPK, or PI3K/Akt, leading to its biological effects.
Comparison with Similar Compounds
ethyl 4-{4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole derivatives like 2-aminobenzothiazole, benzothiazole-2-carboxylic acid, and benzothiazole-2-thiol.
Uniqueness: The presence of the piperazine ring and the sulfonyl group makes this compound unique, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
ethyl 4-[4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-9-11-28(12-10-27)35(31,32)18-7-5-17(6-8-18)21(29)25-26-22-24-20-16(3)13-15(2)14-19(20)34-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLVCASAGOAUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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